![molecular formula C16H14B2F8N2 B1587355 N,N'-Dimethyl-2,7-diazapyrenium difluoroborate CAS No. 21178-14-3](/img/structure/B1587355.png)
N,N'-Dimethyl-2,7-diazapyrenium difluoroborate
Overview
Description
“N,N’-Dimethyl-2,7-diazapyrenium difluoroborate” is a derivative of 2,7-Diazapyrenes . 2,7-Diazapyrenes are promising azaaromatic scaffolds with a unique structural geometry and supramolecular properties . This core moiety and its derivatives with some N-methyl cations like N-methyl-2,7,-diazapyrenium, and N,N’-dimethyl-2,7-diazapyrenium attract special attention due to their challenging photophysical properties, especially in the context of interactions with DNA and some of its mononucleotides .
Synthesis Analysis
The synthesis of 2,7-diazapyrene and its functional derivatives, including “N,N’-Dimethyl-2,7-diazapyrenium difluoroborate”, involves various strategies under different reaction conditions . For instance, the two-electron reduction of N,N’-dimethyl-2,7-diazapyrenium dications (MDAP2+) affords the corresponding reduced form (MDAP0) as a highly electron-rich 16π antiaromatic system .Molecular Structure Analysis
The molecular structure of “N,N’-Dimethyl-2,7-diazapyrenium difluoroborate” is characterized by a unique structural geometry and supramolecular properties . A single-crystal X-ray diffraction analysis of MDAP0 revealed a distorted quinoidal structure with high bond-length alternation .Scientific Research Applications
Photophysical Properties
The compound has unique photophysical properties . These properties make it a promising candidate for research in the field of photochemistry. The challenging photophysical properties of this compound, especially in the context of interactions with DNA and some of its mononucleotides, attract special attention .
Supramolecular Properties
The compound exhibits remarkable supramolecular properties . This makes it a potential candidate for research in the field of supramolecular chemistry. The unique structural geometry of this compound contributes to its supramolecular properties .
DNA Binding
The compound has the ability to bind with DNA . This property is particularly interesting for researchers studying DNA interactions and could have potential applications in the field of genetics and molecular biology .
Sensor Applications
The compound can be used in sensors . Its unique properties make it a promising material for the development of new types of sensors .
Molecular Electronics
The compound has potential applications in molecular electronics . Its unique properties could be harnessed for the development of new electronic devices at the molecular level .
Supramolecular Systems
The compound can be used in the development of supramolecular systems . Its unique properties make it a promising material for the creation of complex supramolecular structures .
Organic Semiconductor in Field-Effect Transistors (FETs)
The compound is used as a n-type organic semiconductor in field-effect transistors (FETs) . It has high electron mobilities and very good on/off current ratios even in the presence of air .
Biomolecule-Ligand Complexes
The compound is used in the study of biomolecule-ligand complexes . It has potential applications in free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .
Mechanism of Action
Target of Action
N,N’-Dimethyl-2,7-diazapyrenium difluoroborate, also known as 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium tetrafluoroborate, is a promising azaaromatic scaffold with a unique structural geometry and supramolecular properties . The primary targets of this compound are DNA and its mononucleotides . The compound’s interaction with these targets is of special interest due to its challenging photophysical properties .
Mode of Action
The mode of action of N,N’-Dimethyl-2,7-diazapyrenium difluoroborate involves interactions with DNA and its mononucleotides . The compound’s unique structural geometry and supramolecular properties allow it to bind to these targets and induce changes . .
Biochemical Pathways
Given its interaction with dna and its mononucleotides , it can be inferred that the compound may influence the pathways involving DNA replication, transcription, and repair. The downstream effects of these interactions could potentially include changes in gene expression and cellular function.
Result of Action
Given its interaction with DNA and its mononucleotides , it is plausible that the compound could induce changes at the molecular level that could potentially translate into observable cellular effects.
properties
IUPAC Name |
6,13-dimethyl-6,13-diazoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene;ditetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2.2BF4/c1-17-7-11-3-5-13-9-18(2)10-14-6-4-12(8-17)15(11)16(13)14;2*2-1(3,4)5/h3-10H,1-2H3;;/q+2;2*-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDBFPFEKXUMDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=CC2=C3C(=C1)C=CC4=C[N+](=CC(=C43)C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14B2F8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376217 | |
Record name | N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21178-14-3 | |
Record name | N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.